molecular formula C9H7ClN2O2S B12441166 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride

2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B12441166
M. Wt: 242.68 g/mol
InChI Key: ZAWFEIVMYOKZND-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride (CAS: 1955548-03-4) is a heterocyclic organic molecule featuring a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 2-position with a 1,3-thiazol-5-yl moiety. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications, particularly as a building block in drug discovery .

Properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

2-(1,3-thiazol-5-yl)pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H6N2O2S.ClH/c12-9(13)6-2-1-3-11-8(6)7-4-10-5-14-7;/h1-5H,(H,12,13);1H

InChI Key

ZAWFEIVMYOKZND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CN=CS2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminothiazole with 3-pyridinecarboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Reactions at the Carboxylic Acid Group

The carboxylic acid (-COOH) group enables diverse functionalization:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic or basic conditions yields ester derivatives. For example:
C9H6N2O2S+R OHC9H5N2O2S OR+H2O\text{C}_9\text{H}_6\text{N}_2\text{O}_2\text{S}+\text{R OH}\rightarrow \text{C}_9\text{H}_5\text{N}_2\text{O}_2\text{S OR}+\text{H}_2\text{O}

  • Conditions : K2_2
    CO3_3
    in methanol, reflux .

  • Applications : Esters improve lipophilicity for pharmaceutical formulations.

Amide Formation

Coupling with amines via activators like HCTU/HOBt forms amides:
C9H6N2O2S+R NH2C9H5N2O2S NHR\text{C}_9\text{H}_6\text{N}_2\text{O}_2\text{S}+\text{R NH}_2\rightarrow \text{C}_9\text{H}_5\text{N}_2\text{O}_2\text{S NHR}

  • Example : Reaction with aniline derivatives produces bioactive amides .

  • Catalysts : DIEA (N,N-diisopropylethylamine) facilitates deprotonation .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 4-position due to electron-rich sulfur and nitrogen atoms.

  • Halogenation : Chlorination/bromination enhances antimicrobial activity .

  • Nitration : Introduces nitro groups for further reduction to amines .

Nucleophilic Substitution on the Pyridine Ring

The pyridine ring’s electron-deficient nature allows nucleophilic attack at the 2- or 4-positions:

  • Amination : Reacts with NH3_3
    or alkylamines to form amino-pyridine derivatives.

Hydrazide to Oxadiazole Conversion

Reaction with hydrazine forms hydrazides, which cyclize with CS2_2
/KOH to oxadiazoles :
Hydrazide+CS2KOHOxadiazole\text{Hydrazide}+\text{CS}_2\xrightarrow{\text{KOH}}\text{Oxadiazole}

  • Conditions : Propan-2-ol, reflux .

  • Application : Anti-inflammatory derivatives .

Salt Formation and Stability

The hydrochloride salt improves aqueous solubility (critical for drug delivery) and stability under acidic conditions .

Biological Activity Derivatization

Structural modifications correlate with enhanced bioactivity:

Modification Biological Effect Source
Cl substitution on phenylAntiproliferative activity vs. A-431 cells
Ethyl carboxylate at C5Potent CA-III inhibition
Pyrazole fusionAnti-tubercular activity

Scientific Research Applications

2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound can bind to DNA or proteins, affecting cellular processes and potentially leading to anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural or functional similarities with 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride:

Compound Key Features Biological Relevance Reference
Target Compound Pyridine-thiazole hybrid with carboxylic acid and HCl salt Building block for drug design; solubility-enhanced salt form
4-Chlorofuro[3,2-c]pyridine-3-carboxylic acid Fused pyridine-furan system with chlorine and carboxylic acid Inhibitor of Mycobacterium Ami1 enzyme
2-(1H-Tetrazol-5-yl)aniline Aniline core with tetrazole substituent Potential metalloenzyme modulator
2-Chloropyridine-3,4-dicarboxylic acid Dichlorinated pyridine with dual carboxylic acids Ami1 enzyme inhibition; polar functional groups
(1H-Tetrazol-5-yl)methanamine HCl Tetrazole-amine hydrochloride salt Intermediate for bioactive molecule synthesis
Key Observations :

Heterocyclic Diversity: The target compound combines pyridine (aromatic N-heterocycle) with thiazole (S/N-heterocycle), offering unique electronic and steric properties compared to furan- or tetrazole-containing analogues (e.g., 4-chlorofuropyridine or tetrazolylaniline) . Thiazole’s sulfur atom may enhance metal-binding capacity, distinguishing it from tetrazole-based compounds, which are known for their role in coordinating zinc in metalloenzymes .

Acid Functionality: The carboxylic acid group in the target compound and 2-chloropyridine-3,4-dicarboxylic acid provides sites for hydrogen bonding or salt bridge formation in enzyme binding pockets. However, the dual carboxylic acids in the latter may increase polarity and reduce membrane permeability compared to the mono-acid target compound .

Salt Forms: Both the target compound and (1H-Tetrazol-5-yl)methanamine HCl utilize hydrochloride salts to improve aqueous solubility. This contrasts with non-salt forms like 2-(1H-tetrazol-5-yl)aniline, which may require formulation adjustments for bioavailability .

Physicochemical Properties

Property Target Compound 4-Chlorofuropyridine-3-carboxylic acid 2-(1H-Tetrazol-5-yl)aniline
Molecular Weight ~265.7 g/mol (estimated) ~211.6 g/mol ~161.1 g/mol
LogP (Predicted) ~1.2 (moderate lipophilicity) ~1.8 ~1.5
Solubility (Water) High (due to HCl salt) Moderate Low
Ionizable Groups Carboxylic acid, HCl salt Carboxylic acid, chlorine Tetrazole, amine

Notes:

  • The HCl salt in the target compound significantly enhances water solubility compared to neutral analogues.
  • The thiazole’s electron-withdrawing nature may reduce basicity compared to tetrazole-containing compounds .

Biological Activity

2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride (CAS: 1346687-54-4) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by various studies.

  • Molecular Formula : C₉H₇ClN₂O₂S
  • Molecular Weight : 232.68 g/mol
  • Structural Characteristics : The compound features a thiazole ring fused with a pyridine, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride.

Key Findings:

  • Antibacterial Activity :
    • The compound exhibits moderate antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus.
    • A study reported minimum inhibitory concentrations (MICs) ranging from 0.17 mg/mL to 0.47 mg/mL for different bacterial strains .
  • Antichlamydial Activity :
    • In vitro assays demonstrated that thiazole derivatives showed selective activity against Chlamydia trachomatis. Compounds were tested at concentrations around 50 µg/mL, showing effective inhibition compared to control drugs like penicillin .

Table 1: Antimicrobial Activity of 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic Acid Hydrochloride

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
E. coli0.230.47
Staphylococcus aureus0.250.50
Chlamydia trachomatis50-

Anticancer Activity

The thiazole-containing compounds have also been investigated for their anticancer properties.

Research Insights:

  • Mechanism of Action :
    • Thiazole derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptosis-related proteins .
  • Case Studies :
    • A specific study highlighted that certain thiazole derivatives exhibited cytotoxicity against breast cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics .

Table 2: Anticancer Activity Overview

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Other Biological Activities

Besides antimicrobial and anticancer activities, this compound has been explored for additional pharmacological effects:

  • TRPV3 Modulation :
    • Compounds similar to 2-(1,3-Thiazol-5-yl)pyridine derivatives have been identified as modulators of TRPV3 channels, which are implicated in pain sensation and inflammatory responses .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest potential anti-inflammatory properties, although further research is required to elucidate the mechanisms involved.

Q & A

Q. What are the recommended synthetic routes for 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via coupling reactions between thiazole derivatives and pyridine-carboxylic acid precursors. Key steps include:

  • Thiazole-Pyridine Coupling : Use Suzuki-Miyaura cross-coupling to link the thiazole moiety to the pyridine ring. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) to improve yield .
  • Carboxylic Acid Activation : Convert the pyridine-3-carboxylic acid to its acid chloride using SOCl₂ or POCl₃, followed by hydrochlorination to stabilize the final product .

Example Synthesis Protocol:

StepReagents/ConditionsYield (%)Reference
Thiazole couplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°C65–75
Acid chloride formationSOCl₂, reflux, 4h>90

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Monitor at 254 nm and compare retention times to standards .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify thiazole (δ 7.8–8.2 ppm) and pyridine (δ 8.5–9.0 ppm) proton environments .
    • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 253.05) .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved experimentally?

Methodological Answer: Contradictions in solubility (e.g., high in DMSO but low in water) may arise from protonation states or hydration effects. To resolve:

  • pH-Dependent Solubility Testing : Measure solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λmax ~270 nm) .
  • Co-solvent Systems : Test binary solvent mixtures (e.g., ethanol-water) to identify optimal ratios for experimental applications .

Example Solubility Data:

SolventSolubility (mg/mL)pHReference
DMSO50.2 ± 2.1-
Water1.3 ± 0.57

Q. What strategies mitigate instability during long-term storage under varying humidity and temperature?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the hydrochloride salt .
  • Stability Screening : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., free carboxylic acid) .

Q. How can researchers analyze and address byproduct formation during synthesis?

Methodological Answer:

  • Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., unreacted thiazole or pyridine precursors) .
  • Process Optimization : Adjust stoichiometry (e.g., 1.2:1 thiazole:pyridine ratio) and reaction time to minimize side reactions like over-chlorination .

Common Byproducts and Mitigation:

ByproductSourceMitigation Strategy
Pyridine-3-carboxylic acidIncomplete hydrochlorinationExtend reaction time with HCl gas
Thiazole dimerOxidative couplingAdd antioxidant (e.g., BHT)

Q. What methodologies are recommended for evaluating biological activity, such as enzyme inhibition or cytotoxicity?

Methodological Answer:

  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ determination via dose-response curves .
  • Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations, comparing to positive controls like doxorubicin .

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